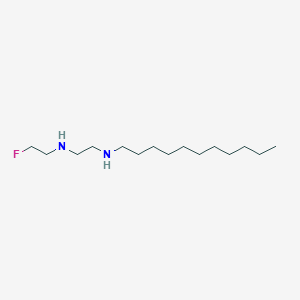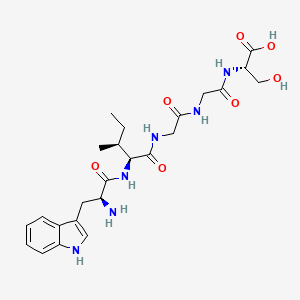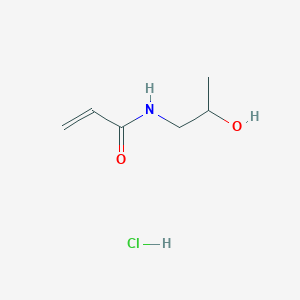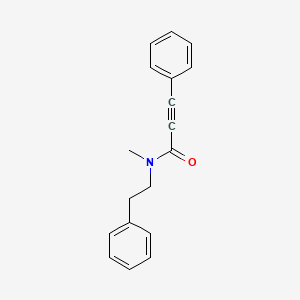![molecular formula C10H9Cl2NO B14233289 N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide CAS No. 823790-70-1](/img/structure/B14233289.png)
N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethenyl moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide typically involves the reaction of 3,4-dichlorobenzaldehyde with acetamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-Dichlorophenyl)ethyl]acetamide
- N-[1-(2,4-Dichlorophenyl)ethenyl]acetamide
- N-[1-(3,4-Dichlorophenyl)ethenyl]propionamide
Uniqueness
N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
823790-70-1 |
|---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethenyl]acetamide |
InChI |
InChI=1S/C10H9Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-5H,1H2,2H3,(H,13,14) |
InChI Key |
FRBZRGLMKMAJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)

![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)

![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)

![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)

![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
